molecular formula C28H34B2O2 B13684767 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester

3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester

Cat. No.: B13684767
M. Wt: 424.2 g/mol
InChI Key: SEROFDPGFXCNTG-UHFFFAOYSA-N
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Description

3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester typically involves the reaction of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst. The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester is unique due to its enhanced stability and reactivity compared to other boronic esters. Its ability to undergo various chemical transformations under mild conditions makes it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C28H34B2O2

Molecular Weight

424.2 g/mol

IUPAC Name

bis(2,6-dimethylphenyl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]borane

InChI

InChI=1S/C28H34B2O2/c1-19-12-9-13-20(2)25(19)29(26-21(3)14-10-15-22(26)4)23-16-11-17-24(18-23)30-31-27(5,6)28(7,8)32-30/h9-18H,1-8H3

InChI Key

SEROFDPGFXCNTG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)B(C3=C(C=CC=C3C)C)C4=C(C=CC=C4C)C

Origin of Product

United States

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